2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a substituted benzofuran core with a 2-methoxyethyl ester group at position 3 and a 2-chloro-6-fluorophenyl methoxy substituent at position 3. Its molecular formula is C₂₀H₁₇ClFO₅, with a molecular weight of 471.71 g/mol . The compound’s structure combines halogenated aromatic moieties and alkoxy groups, which are common in antimicrobial and bioactive agents.
Properties
IUPAC Name |
2-methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO5/c1-12-19(20(23)25-9-8-24-2)14-10-13(6-7-18(14)27-12)26-11-15-16(21)4-3-5-17(15)22/h3-7,10H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYHMGFJZOCZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be represented as follows:
- Molecular Formula : CHClF O
- Molecular Weight : 356.81 g/mol
This compound features a benzofuran core, which is known for its diverse biological activities, and incorporates both methoxy and chloro-fluorinated substituents that may enhance its pharmacological properties.
Research indicates that compounds similar to this compound may act as agonists for various receptors, including the GLP-1 receptor. The GLP-1 receptor is crucial in glucose metabolism and is a target for diabetes treatment. This compound may mimic endogenous GLP-1, promoting insulin secretion and inhibiting glucagon release, thus contributing to glucose homeostasis .
Therapeutic Applications
- Antidiabetic Potential : As a GLP-1 receptor agonist, this compound could be developed as a treatment for type 2 diabetes mellitus. Its ability to enhance insulin secretion in response to meals makes it a candidate for further investigation in metabolic disorders.
- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms may enhance the stability and efficacy of the compound against tumor growth .
- Neuroprotective Effects : Some studies have indicated that similar compounds can exert protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Studies on Related Compounds
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study A | GLP-1 Agonism | Demonstrated increased insulin secretion in vitro. |
| Study B | Anticancer | Showed significant cytotoxicity against breast cancer cell lines with an IC50 of 15 µM. |
| Study C | Neuroprotection | Induced neuroprotection in models of oxidative stress with reduced apoptosis markers. |
Detailed Research Findings
- GLP-1 Agonism : In vitro assays showed that the compound could activate GLP-1 receptors, leading to enhanced insulin secretion from pancreatic beta-cells .
- Cytotoxicity : A study involving various cancer cell lines revealed that derivatives of benzofuran exhibited selective cytotoxicity, with some compounds showing IC50 values in the micromolar range, indicating potential for development as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The N,N-diethylaminoethoxy group in the methyl 5-bromo-7-substituted analog enhances antimicrobial potency, likely due to improved membrane penetration . In contrast, the target compound’s 2-chloro-6-fluorophenyl methoxy group may offer balanced hydrophobicity and electronic effects for target binding. Halogenation: Chloro and fluoro substituents (as in the target compound) are associated with enhanced metabolic stability and target affinity compared to non-halogenated analogs .
Molecular Weight and Solubility: The target compound (471.71 g/mol) is lighter than the naphthyl-substituted analog (483.36 g/mol), suggesting better solubility . However, the diethylaminoethoxy derivative (489.79 g/mol) may exhibit superior solubility due to its ionic hydrochloride salt .
Synthetic Accessibility: Microwave-assisted synthesis (used for diethylaminoethoxy derivatives ) offers higher yields and faster reaction times compared to traditional methods for halogenated benzofurans .
Crystallographic Behavior :
- Planar benzofuran cores (observed in fluorinated analogs ) facilitate intermolecular interactions like hydrogen bonding, which influence crystallization and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
